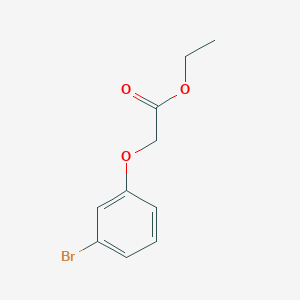

Ethyl 2-(3-bromophenoxy)acetate

Descripción general

Descripción

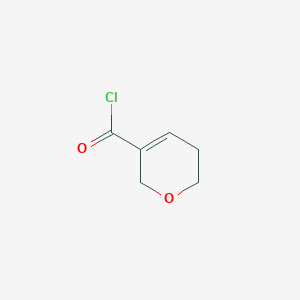

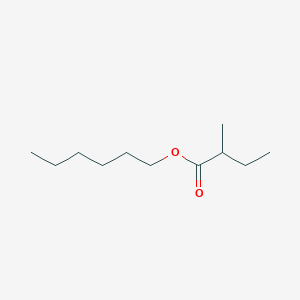

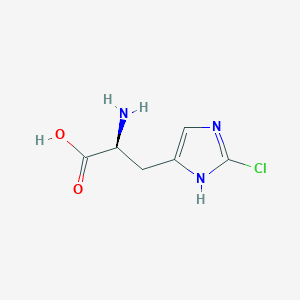

Ethyl 2-(3-bromophenoxy)acetate is an organic compound with the chemical formula C10H11BrO3 . It has a molecular weight of 259.1 g/mol . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for Ethyl 2-(3-bromophenoxy)acetate is1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

Ethyl 2-(3-bromophenoxy)acetate is a solid at room temperature . It has a molecular weight of 259.1 g/mol .Aplicaciones Científicas De Investigación

Ethyl Acetate Production and Applications

- Process Parameters in Ethyl Acetate Production : A review highlighted the use of ethyl acetate, focusing on process intensification techniques like Reactive Distillation and Microwave Reactive Distillation, which offer several advantages over traditional processes, such as energy savings and reduced capital investment. This insight could be valuable for considering the synthesis or application areas of Ethyl 2-(3-bromophenoxy)acetate in industrial processes (G. Patil & N. Gnanasundaram, 2020).

Brominated Compounds in the Environment

- Novel Brominated Flame Retardants : The occurrence and potential risks of brominated flame retardants (BFRs), including a review of their presence in indoor air, dust, and consumer goods, were discussed. This context may be indirectly relevant to understanding environmental interactions or regulatory considerations for bromophenyl compounds like Ethyl 2-(3-bromophenoxy)acetate (E. A. Zuiderveen, J. Slootweg, & J. de Boer, 2020).

Ionic Liquids and Their Applications

- Ionic Liquid-Based Technologies : A study discussed the scaling-up of technologies using ionic liquids, such as 1-Ethyl-3-Methylimidazolium Acetate, for dissolving biopolymers. This research might offer a parallel in understanding how Ethyl 2-(3-bromophenoxy)acetate could be utilized in novel solvents or in the synthesis of green chemicals (Shaghayegh Ostadjoo et al., 2018).

Use in Energy Storage and Hydrogen Carriers

- Ethanol-Ethyl Acetate in LOHC Cycles : Research on using ethanol and ethyl acetate in a Liquid Organic Hydrogen Carrier (LOHC) cycle proposed bioethanol as a renewable hydrogen carrier. Insights from this study could inspire research into the utility of Ethyl 2-(3-bromophenoxy)acetate in renewable energy or chemical storage solutions (Elio Santacesaria et al., 2023).

Safety And Hazards

Ethyl 2-(3-bromophenoxy)acetate is classified under the GHS07 hazard class . It may cause eye irritation, skin irritation, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .

Propiedades

IUPAC Name |

ethyl 2-(3-bromophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKSJIDLQWRXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409389 | |

| Record name | Ethyl 2-(3-bromophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-bromophenoxy)acetate | |

CAS RN |

138139-14-7 | |

| Record name | Ethyl 2-(3-bromophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

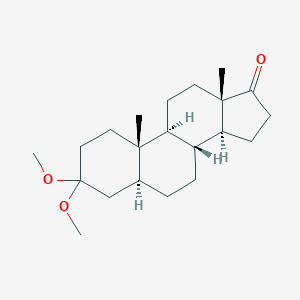

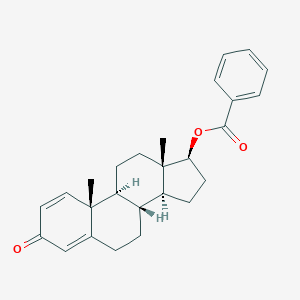

![(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one](/img/structure/B161009.png)

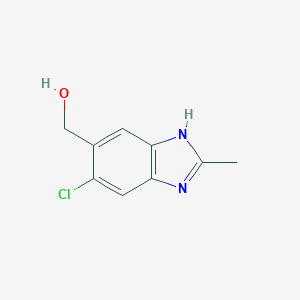

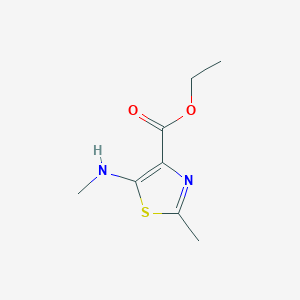

![2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B161012.png)